ミベレシブ
概要
説明
Mivebresib is a novel compound that functions as a pan-inhibitor of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, particularly in cancer pathogenesis. By inhibiting BET proteins, mivebresib induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
科学的研究の応用
Mivebresib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Mivebresib is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Researchers use mivebresib to investigate the mechanisms of cancer cell apoptosis and the role of BET proteins in various biological processes.
作用機序
ミベブレシブは、BETタンパク質のブロモドメインに結合することにより効果を発揮し、アセチル化ヒストンとの相互作用を阻害します。この阻害は、がん細胞の生存と増殖に関与する癌遺伝子やその他の遺伝子の転写調節を阻害します。 ミベブレシブの主要な分子標的は、BRD2、BRD3、BRD4など、BETファミリータンパク質です .
6. 類似化合物の比較
ミベブレシブは、BETタンパク質の強力で選択的な阻害のために、他のBET阻害剤の中でユニークです。類似の化合物には以下が含まれます。
JQ1: 作用機序が類似していますが、薬物動態が異なる別のBET阻害剤です。
INCB-057643: ミベブレシブと構造的に類似していますが、生物活性が異なるBET阻害剤です。
ABBV-744: ミベブレシブとは異なる結合プロファイルを持つ選択的なBET阻害剤です
生化学分析
Biochemical Properties
Mivebresib interacts with BET proteins, which play crucial roles in transcriptional regulation relevant to cancer pathogenesis . It binds to the bromodomains of BET proteins, including BRD2, BRD3, BRD4, and BRDT . This interaction disrupts protein-protein interaction between BET proteins and acetylated histones and transcription factors, thereby inhibiting the expression of some growth-promoting genes .
Cellular Effects
Mivebresib has shown to influence cell function by causing apoptosis of cancer cells in vitro . It has demonstrated antitumor activity in preclinical models of acute myeloid leukemia, multiple myeloma, KRAS-mutant NSCLC, prostate cancer, and breast cancer . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mivebresib exerts its effects at the molecular level by binding to the bromodomains of BET proteins . This binding interaction disrupts the protein-protein interaction between BET proteins and acetylated histones and transcription factors, leading to the inhibition of the expression of some growth-promoting genes .
Temporal Effects in Laboratory Settings
The effects of Mivebresib have been studied over time in laboratory settings . It has shown to have a tolerable safety profile, and stable disease was observed in some patients with malignant solid tumors
Dosage Effects in Animal Models
In animal models, the effects of Mivebresib have been observed to vary with different dosages
準備方法
The synthesis of mivebresib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial production methods for mivebresib are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
ミベブレシブは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ミベブレシブは、特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、ミベブレシブの官能基を変え、その化学的性質を変更することができます。
置換: ミベブレシブは、ある官能基が別の官能基に置換される置換反応を起こすことができ、生物活性を変化させる可能性があります.
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤があります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ミベブレシブは、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。
化学: ミベブレシブは、BETタンパク質が遺伝子調節やエピジェネティクスで果たす役割を研究するためのツール化合物として使用されています。
生物学: 研究者はミベブレシブを用いて、がん細胞アポトーシスのメカニズムと、さまざまな生物学的プロセスにおけるBETタンパク質の役割を調査しています。
医学: ミベブレシブは、固形腫瘍や血液悪性腫瘍など、さまざまながんを治療する可能性を秘めて、臨床試験で評価されています.
類似化合物との比較
Mivebresib is unique among BET inhibitors due to its potent and selective inhibition of BET proteins. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
INCB-057643: A BET inhibitor with structural similarities to mivebresib but distinct biological activity.
ABBV-744: A selective BET inhibitor with a different binding profile compared to mivebresib
Mivebresib stands out due to its high potency and favorable safety profile observed in clinical trials .
特性
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-26-9 | |
Record name | Mivebresib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIVEBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。